molecular formula C14H10BrCl2NO2 B5767319 N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide

Cat. No. B5767319
M. Wt: 375.0 g/mol
InChI Key: GMWNZSAJMGZCJG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDCM, is a chemical compound that belongs to the group of benzamide derivatives. BDCM has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology and pharmacology.

Scientific Research Applications

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been used in various scientific research studies, particularly in the fields of toxicology and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders. N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been used as a tool in the study of the mechanisms of action of other compounds, as well as in the development of new drugs.

Mechanism of Action

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide is known to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This mechanism of action has potential applications in the treatment of skin disorders, such as hyperpigmentation and melanoma. N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase activity, the reduction of melanin production, and the suppression of oxidative stress. N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been shown to have potential neuroprotective effects, as well as anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several potential future directions for the use of N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide in scientific research. One possible direction is the further investigation of its potential applications in the treatment of skin disorders, such as hyperpigmentation and melanoma. Another possible direction is the study of its potential neuroprotective effects, particularly in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide may have potential applications in the development of new drugs, particularly in the field of cancer research.

Synthesis Methods

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloroaniline with 3-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenylboronic acid. The final product is obtained by purification through recrystallization.

properties

IUPAC Name

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)6-5-10(16)12(13)14(19)18-9-4-2-3-8(15)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNZSAJMGZCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC2=CC(=CC=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide

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